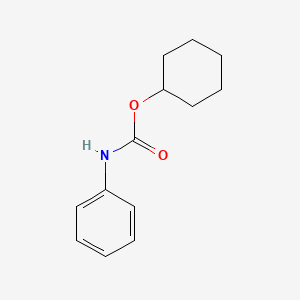

Cyclohexyl phenylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUNIYVZFAQQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10289228 | |

| Record name | cyclohexyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3770-95-4 | |

| Record name | 3770-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclohexyl phenylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10289228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclohexyl N-phenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cyclohexyl Phenylcarbamate (CAS 3770-95-4)

From: Gemini, Senior Application Scientist

Foreword: A Molecule of Quiet Utility

This compound, while not a household name, represents a classic chemical structure with relevance in both material science and as a structural motif in medicinal chemistry. As a carbamate, or urethane, it belongs to a class of compounds recognized for their stability and diverse applications, from polymers to pharmaceuticals.[1] This guide moves beyond a simple data sheet to provide a comprehensive technical overview for the laboratory professional. We will delve into its synthesis, purification, and characterization, grounding our discussion in the fundamental chemistry that dictates these protocols. The aim is to equip the reader with not only the "how" but the "why," fostering a deeper understanding of this compound's behavior and potential.

Physicochemical and Structural Characteristics

This compound is a solid, neutral organic compound.[2] Its core structure consists of a central carbamate linkage connecting a phenyl group and a cyclohexyl group. The planarity of the phenyl ring and the chair conformation of the cyclohexyl ring create a specific three-dimensional architecture.[3] The crystal structure reveals that molecules are linked by N—H⋯O hydrogen bonds, forming polymeric chains.[3]

A summary of its key physical and computed properties is presented below.

| Property | Value | Source |

| CAS Number | 3770-95-4 | [4][5] |

| Molecular Formula | C₁₃H₁₇NO₂ | [4][5][6] |

| Molecular Weight | 219.28 g/mol | [4][5][6] |

| Melting Point | 85-86 °C | [4] |

| Boiling Point | 296 °C | [4] |

| Density | 1.10 g/cm³ | [4] |

| Appearance | Colorless needles (when recrystallized) | [3] |

| Water Solubility | 12.78 mg/L @ 25 °C (estimated) | [7] |

| XLogP3 | 3.3 | [5][6] |

| Topological Polar Surface Area | 38.3 Ų | [5][6] |

Synthesis: The Urethane Formation

The synthesis of this compound is a classic example of nucleophilic addition to an isocyanate. The reaction proceeds by the attack of the lone pair of electrons on the oxygen atom of cyclohexanol onto the electrophilic carbon atom of the isocyanate group in phenyl isocyanate.[8] This reaction is typically performed in an aprotic solvent to prevent side reactions with the highly reactive isocyanate. The kinetics of this reaction are well-studied, with the reactivity of the alcohol being a key factor; secondary alcohols like cyclohexanol react readily, though potentially slower than less sterically hindered primary alcohols.[9]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a robust method for the laboratory-scale synthesis of this compound from phenyl isocyanate and cyclohexanol.

-

Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (filled with CaCl₂), add cyclohexanol (1.0 g, 10 mmol, 1.0 eq).

-

Solvent Addition: Dissolve the cyclohexanol in 20 mL of anhydrous dichloromethane. Begin stirring to ensure the solution is homogenous.

-

Reactant Addition: In a single portion, add phenyl isocyanate (1.19 g, 10 mmol, 1.0 eq) to the stirring solution at room temperature. Note: Phenyl isocyanate is toxic and lachrymatory; handle with extreme care in a well-ventilated fume hood.[8]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 1-2 hours.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude solid can then be purified.

Purification Methodologies

Purification is critical to obtaining a final product of high purity, suitable for further research or application. For a solid, neutral compound like this compound, recrystallization is the most effective method.[3] An initial acid-base extraction can also be employed to remove any acidic or basic impurities from the crude reaction mixture.[2]

Caption: General Workflow for Recrystallization.

Experimental Protocol: Recrystallization

This protocol is a standard procedure for purifying solid carbamates.[2][10][11] Ethyl acetate is a reported solvent for the recrystallization of this specific compound.[3]

-

Solvent Selection: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[11]

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and heat the mixture gently (e.g., on a hot plate) with stirring until it boils and the solid dissolves completely. Add more solvent in small portions only if necessary.[10]

-

Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities or charcoal.[10] This step is crucial to prevent premature crystallization on the filter paper.

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities. Dry the crystals under vacuum to yield the purified this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific workflow. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization.

Caption: Standard Analytical Characterization Workflow.

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid purity assessment and reaction monitoring.[12] For carbamates, silica gel plates are commonly used. A typical mobile phase could be a mixture of hexane and ethyl acetate. Visualization can be achieved under UV light or by using a staining agent, such as a p-nitrobenzenediazonium fluoborate spray after treatment with KOH, which is effective for some carbamates.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine purity. For carbamates, reversed-phase columns (e.g., C18) are often employed with a mobile phase of acetonitrile and water.[13][14] Detection is typically performed using a UV detector.

Spectroscopic Methods

Spectroscopy provides definitive structural confirmation.[15][16]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the carbamate functional group.

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O (Amide I) Stretch: A strong, sharp peak around 1680-1720 cm⁻¹.[17] The exact position can be influenced by hydrogen bonding.[18]

-

C-N Stretch & N-H Bend (Amide II): A peak around 1520-1540 cm⁻¹.[17]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals:

-

Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 7.0-7.5 ppm (5H).

-

NH Proton: A broad singlet, typically between δ 6.5-8.0 ppm (1H). Its position can vary with concentration and solvent.

-

Cyclohexyl Protons (C₆H₁₁): A series of broad multiplets in the aliphatic region, approximately δ 1.2-2.0 ppm (10H) for the CH₂ groups and a distinct signal for the CH-O proton around δ 4.5-5.0 ppm (1H).

-

-

¹³C NMR: The carbon NMR would show:

-

Carbonyl Carbon (C=O): A signal around δ 153-156 ppm.

-

Aromatic Carbons: Signals in the δ 118-140 ppm region.

-

CH-O Carbon: A signal around δ 75-80 ppm.

-

Aliphatic Carbons (Cyclohexyl): Signals in the δ 23-35 ppm region.

-

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

Molecular Ion (M⁺): A peak at m/z = 219, corresponding to the molecular weight of C₁₃H₁₇NO₂.

-

Fragmentation: Common fragmentation patterns would involve cleavage of the carbamate bond, potentially yielding fragments corresponding to the phenyl isocyanate cation radical (m/z 119) or the cyclohexoxy cation (m/z 99).

-

Applications and Biological Context

While specific, high-profile applications for this compound are not extensively documented, its chemical nature places it in contexts relevant to researchers.

-

Cosmetic Ingredient: It is listed for use in cosmetics as a skin conditioning agent.[6][7] In this role, it likely functions as an emollient.

-

Precursor/Intermediate: As a stable carbamate, it can serve as a precursor in the synthesis of more complex molecules. The carbamate linkage is an important pharmacophore and is found in numerous approved therapeutic agents.[1]

-

Drug Design Research: The carbamate functional group is widely used in medicinal chemistry as a stable surrogate for the more labile peptide bond.[1][17] It can improve a molecule's metabolic stability and ability to cross cell membranes.[1] Therefore, while this specific molecule may not be a drug candidate itself, it serves as a model compound for studying the physicochemical properties and biological interactions of the N-phenylcarbamate moiety attached to a lipophilic cyclohexyl group.[19]

Safety and Handling

Proper handling is essential when working with any chemical. Based on aggregated GHS data, this compound presents the following hazards:

-

Pictogram:

-

Precautionary Statements:

Always consult the full Safety Data Sheet (SDS) from the supplier before handling and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

References

- El-Dib, M. A., & Aly, O. A. (1976). Thin Layer Chromatography of Some Carbamate and Phenylurea Pesticides.

- Srivastava, S. K., & Singh, P. (2012). Detection of Commonly used Carbamates by Thin Layer Chromatography and Spot Test Method. Asian Journal of Research in Chemistry, 5(3), 364-366.

- BenchChem. (2025).

- ECHEMI. (n.d.).

- Ernst, G. F., Röder, S. J., Tjan, G. H., & Jansen, J. T. (1975). Thin layer chromatographic detection and indirect gas chromatographic determination of three carbamate pesticides. Journal of the Association of Official Analytical Chemists, 58(5), 1015–1019.

- Journal of AOAC INTERNATIONAL. (2020). Thin Layer Chromatography of Some Carbamate and Phenylurea Pesticides. Oxford Academic.

- chemBlink. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- The Good Scents Company. (n.d.).

- Raspoet, G., De Vleeschouwer, F., & Peeters, D. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 63(20), 6878–6885.

- LCGC International. (2012). Faster, More Sensitive Determination of Carbamates in Drinking Water.

- Shahwar, D., Ahmad, M., Khan, M. A., Parvez, M., & Ahmad, V. U. (2010). Phenyl N-cyclohexylcarbamate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2818.

- NIUS Chemistry Experiments. (n.d.).

- Wikipedia. (n.d.).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Cyclohexyl Phenyl Ether. BenchChem.

- ResearchGate. (n.d.). IR spectra of N-cyclohexyl-o-nitrophenylcarbamate.

- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.

- Wade, L. G. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- BenchChem. (n.d.).

- Al-Rawi, H., Loureiro-Morais, L., & Tiritiris, I. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(2), 145–149.

- Lee, J. Y., et al. (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)

- Han, Y., et al. (2010). The reaction of o-hydroxybenzyl alcohol with phenyl isocyanate in polar solvents.

- ResearchGate. (2025). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Phenyl N-cyclohexylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS # 3770-95-4, this compound, Cyclohexyl N-phenylcarbamate, Cyclohexyl carbanilate, Cyclohexanol carbanilate, NSC 59905, Phenylcarbamic acid cyclohexyl ester - chemBlink [chemblink.com]

- 5. cyclohexyl N-phenylcarbamate | C13H17NO2 | CID 246597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound, 3770-95-4 [thegoodscentscompany.com]

- 8. Phenyl isocyanate - Wikipedia [en.wikipedia.org]

- 9. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. mt.com [mt.com]

- 12. academic.oup.com [academic.oup.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 16. lehigh.edu [lehigh.edu]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Synthesis of cyclohexyl N-phenylcarbamate

An In-Depth Technical Guide to the Synthesis of Cyclohexyl N-phenylcarbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclohexyl N-phenylcarbamate is a significant organic compound within the broader class of carbamates, which are structurally characterized by the -NHC(=O)O- functional group. These compounds are pivotal as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polyurethanes.[1][2][3] This guide provides a comprehensive exploration of the primary synthetic pathways to cyclohexyl N-phenylcarbamate, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The predominant methods—the reaction of phenyl isocyanate with cyclohexanol and the aminolysis of phenyl chloroformate with cyclohexylamine—are discussed in detail, weighing their respective advantages and challenges. This document is intended to serve as a practical and authoritative resource for laboratory professionals engaged in the synthesis and application of this important carbamate ester.

Introduction: The Significance of Carbamates

Carbamates are esters of the unstable carbamic acid (NH₂COOH).[1] Their stability and versatile reactivity make them foundational building blocks in modern organic chemistry. The carbamate linkage is a key structural motif in a vast array of commercially important products, from high-performance polyurethane polymers to life-saving pharmaceuticals and crop-protecting insecticides.[1][3]

The synthesis of specific carbamates, such as cyclohexyl N-phenylcarbamate, is often a critical step in the development of new chemical entities. The molecule itself features a central carbamate group linking a phenyl ring and a cyclohexyl moiety, providing a unique combination of aromatic and aliphatic characteristics that can be exploited in further synthetic transformations or for direct biological applications. Understanding the nuances of its synthesis is therefore crucial for researchers aiming to leverage its chemical properties.

Core Synthetic Methodologies

The formation of the carbamate bond can be achieved through several distinct chemical strategies. For cyclohexyl N-phenylcarbamate, two principal routes are preeminent in laboratory and industrial settings, each with a unique mechanistic basis and practical considerations.

Route 1: Nucleophilic Addition of Cyclohexanol to Phenyl Isocyanate

This is the most direct and widely employed method for synthesizing N-aryl carbamates. It relies on the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O).

Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the hydroxyl oxygen of cyclohexanol on the electrophilic carbonyl carbon of phenyl isocyanate.[1] The lone pair of electrons on the alcohol's oxygen atom initiates the bond formation, leading to a transient intermediate that rapidly rearranges to the stable carbamate product.

The reaction kinetics are typically second-order, dependent on the concentration of both the alcohol and the isocyanate.[4] The rate can be significantly influenced by the solvent and the self-association of alcohol molecules; alcohol polymers (dimers, trimers) are often more reactive than monomers.[5] While the reaction can proceed without a catalyst, it is often accelerated by the addition of tertiary amines (e.g., triethylamine, DABCO) or organotin compounds, which can activate the alcohol or the isocyanate.[6]

-

Advantages:

-

High atom economy with no byproducts generated.

-

Generally proceeds with high yield and purity.

-

Simple reaction setup and workup.

-

-

Disadvantages:

-

Significant Safety Hazard: Phenyl isocyanate is highly toxic, a potent lachrymator, and extremely sensitive to moisture.[7][8] Water contamination leads to the formation of an unstable carbamic acid, which decarboxylates to aniline. The resulting aniline can then react with another molecule of isocyanate to form an undesired diphenylurea byproduct, complicating purification and reducing yield.

-

Route 2: Acyl Substitution of Phenyl Chloroformate with Cyclohexylamine

This alternative pathway avoids the use of isocyanates by forming the carbamate bond through the reaction of an amine with a chloroformate.[1]

Mechanism and Rationale: This reaction is a classic nucleophilic acyl substitution. The nitrogen atom of cyclohexylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate.[9][10] The tetrahedral intermediate formed then collapses, expelling a chloride ion as the leaving group.

A crucial aspect of this method is the concurrent production of hydrochloric acid (HCl). The generated HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (typically 1.0-1.2 equivalents), such as triethylamine or pyridine, is mandatory to act as an acid scavenger, neutralizing the HCl as it forms.[9][10]

-

Advantages:

-

Avoids the handling of highly toxic and moisture-sensitive isocyanates.

-

The starting materials, while hazardous, are generally more stable than isocyanates.

-

-

Disadvantages:

Experimental Protocols

The following protocols are provided as detailed, self-validating workflows for researchers. All operations involving hazardous reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Protocol for Route 1: Phenyl Isocyanate Method

Materials:

-

Cyclohexanol

-

Phenyl Isocyanate

-

Anhydrous Toluene (or other dry, aprotic solvent like THF or Dichloromethane)

-

Hexanes

Equipment:

-

Dry, two-necked round-bottom flask with a magnetic stir bar

-

Condenser with a drying tube (filled with CaCl₂ or Drierite)

-

Syringe and septum

-

Heating mantle with a temperature controller

Procedure:

-

Setup: Assemble the flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). To the round-bottom flask, add cyclohexanol (1.0 eq.).

-

Dissolution: Add anhydrous toluene via syringe to dissolve the cyclohexanol (concentration approx. 0.5-1.0 M).

-

Reactant Addition: While stirring the solution at room temperature, add phenyl isocyanate (1.0 eq.) dropwise via syringe over 5-10 minutes. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 50-60 °C and allow it to stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The disappearance of the isocyanate can also be monitored by IR spectroscopy (disappearance of the strong -N=C=O stretch around 2250-2275 cm⁻¹).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Purification: The crude product is often a solid. Triturate the solid with cold hexanes to remove any unreacted starting material. Filter the solid and wash with additional cold hexanes. If further purification is needed, the product can be recrystallized from a suitable solvent system such as ethanol/water or toluene/hexanes.

-

Drying: Dry the purified white solid under vacuum to yield cyclohexyl N-phenylcarbamate.

Protocol for Route 2: Phenyl Chloroformate Method

Materials:

-

Cyclohexylamine

-

Phenyl Chloroformate

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Two-necked round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Setup: To the round-bottom flask, add cyclohexylamine (1.0 eq.) and dichloromethane.

-

Base Addition: Add triethylamine (1.1 eq.) to the solution. Cool the flask in an ice bath to 0 °C.

-

Reactant Addition: Add phenyl chloroformate (1.05 eq.), dissolved in a small amount of DCM, to the dropping funnel. Add the chloroformate solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.[10]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction by TLC until the cyclohexylamine is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate/hexanes) to obtain pure cyclohexyl N-phenylcarbamate.

Visualization of Synthetic Workflow & Mechanism

Workflow Diagram

The general laboratory workflow for the synthesis via the isocyanate route can be visualized as follows:

Caption: Mechanism of carbamate formation from an isocyanate and an alcohol.

Characterization and Data Summary

The final product should be a white solid. Its identity and purity are confirmed using standard analytical techniques.

-

Appearance: White crystalline solid.

-

Melting Point: Expected to be in the range of 80-85 °C, though this can vary with purity.

-

Infrared (IR) Spectroscopy: Key peaks include a strong C=O (urethane carbonyl) stretch around 1680-1720 cm⁻¹, an N-H stretch around 3300-3400 cm⁻¹, and C-O stretching bands. The characteristic sharp isocyanate peak (~2270 cm⁻¹) from the starting material should be absent. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals for the aromatic protons of the phenyl group (~7.0-7.5 ppm), a broad singlet for the N-H proton, a multiplet for the C-H proton of the cyclohexyl ring attached to the oxygen, and a series of multiplets for the remaining cyclohexyl protons. [12] * ¹³C NMR: Expect a signal for the carbonyl carbon around 153-156 ppm, along with distinct signals for the aromatic and aliphatic carbons. [12] Table 1: Physicochemical Properties of Cyclohexyl N-phenylcarbamate

Property Value Source Molecular Formula C₁₃H₁₇NO₂ [12][13] Molecular Weight 219.28 g/mol [12][13] IUPAC Name cyclohexyl N-phenylcarbamate [12] CAS Number 3770-95-4 [13] Topological Polar Surface Area 38.3 Ų [12][13] Hydrogen Bond Donor Count 1 [12][13]

-

Safety and Handling

Professional laboratory diligence is paramount when performing these syntheses due to the hazardous nature of the reagents.

-

Phenyl Isocyanate: Highly toxic by inhalation and contact. It is a severe irritant to the eyes, skin, and respiratory system and is a known lachrymator. It reacts violently with water. All handling must be done in a high-efficiency fume hood. [7][8]* Phenyl Chloroformate: Corrosive and toxic. Causes severe skin burns and eye damage. It is also moisture-sensitive. Handle with extreme care in a fume hood. [10]* Cyclohexanol: Harmful if swallowed and can cause skin and eye irritation. * Amines (Cyclohexylamine, Triethylamine): Corrosive and flammable. Can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): At a minimum, safety goggles, a flame-retardant lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged exposure to all reagents; check compatibility charts) are required.

-

Waste Disposal: Quench reactive reagents like isocyanates and chloroformates carefully with a suitable nucleophile (e.g., isopropanol) before disposal. All chemical waste must be disposed of in accordance with institutional and local regulations.

References

-

Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

-

Fábián, L., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]

-

Fábián, L., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. National Center for Biotechnology Information. Available at: [Link]

-

Feller, M., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis. Available at: [Link]

-

Özdemir, Ü., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 246597, cyclohexyl N-phenylcarbamate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

- Raspoet, G., et al. (1998). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.

- McGhee, W. D., et al. (2000). Efficient carbamate synthesis. Google Patents.

-

Ion, A., et al. (2008). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry. Available at: [Link]

-

Lanzhou Institute of Chemical Physics, Chinese Academy of Sciences. (2013). LICP Develops New Method for Synthesizing Cyclohexylcarbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 278882, phenyl N-cyclohexylcarbamate. Retrieved from [Link]

-

Shahwar, D., et al. (2010). Phenyl N-cyclohexylcarbamate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Sivakamasundari, S., & Ganesan, R. (1984). Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium. OSTI.GOV. Available at: [Link]

-

Jetir.org. (n.d.). SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1'-BIPHENYL]-2-YLCARBAMATE. Retrieved from [Link]

-

Ephraim, S., Woodward, A. E., & Mesrobian, R. B. (1958). Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. Journal of the American Chemical Society. Available at: [Link]

-

Castro, A., et al. (1985). The kinetics of hydrolysis of methyl and phenyl lsocyanates. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Bacaloglu, R., et al. (1988). Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. Available at: [Link]

-

Large, J., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega. Available at: [Link]

- Almirall, S.A. (2018). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). Google Patents.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 122381969, [(1S,2R)-2-hydroxycyclohexyl] N-phenylcarbamate. Retrieved from [Link]

-

Shahwar, D., et al. (2009). Phenyl N-cyclohexylcarbamate. ResearchGate. Available at: [Link]

- Weisman, G. R., et al. (2009). Process for the preparation of phenylcarbamates. Google Patents.

-

Castro, E. A., et al. (2001). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. ResearchGate. Available at: [Link]

-

Zhang, D., et al. (2025). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. Reaction Chemistry & Engineering. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of N-cyclohexyl-o-nitrophenylcarbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17451, Methyl phenylcarbamate. Retrieved from [Link]

Sources

- 1. Carbamate - Wikipedia [en.wikipedia.org]

- 2. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]

- 3. Green synthesis of carbamates from CO 2 , amines and alcohols - Green Chemistry (RSC Publishing) DOI:10.1039/B711197E [pubs.rsc.org]

- 4. Kinetics and mechanism of the reaction between phenyl isocyanate and alcohols in benzene medium (Journal Article) | OSTI.GOV [osti.gov]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenyl N-cyclohexylcarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. cyclohexyl N-phenylcarbamate | C13H17NO2 | CID 246597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

An In-depth Technical Guide to Cyclohexyl Phenylcarbamate: Properties, Synthesis, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl phenylcarbamate, a molecule of significant interest in various scientific domains, warrants a comprehensive understanding of its physicochemical properties and analytical profiles. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed exploration of this compound, moving beyond basic data to offer insights into its synthesis, characterization, and potential applications. As a Senior Application Scientist, the following discourse is structured to not only present technical data but also to elucidate the underlying principles and experimental considerations.

Molecular Identity and Structure

This compound, systematically named cyclohexyl N-phenylcarbamate, is a carbamate ester characterized by a cyclohexyl group attached to the oxygen of the carbamate functionality and a phenyl group on the nitrogen atom.

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 3770-95-4 | [1] |

| PubChem CID | 246597 | [1] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| IUPAC Name | cyclohexyl N-phenylcarbamate | [1] |

| Synonyms | Cyclohexyl carbanilate, NSC 59905 | [1][2] |

| InChI | InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15) | [1] |

| SMILES | C1CCC(CC1)OC(=O)NC2=CC=CC=C2 | [1] |

The structural arrangement of this compound, with its aromatic and aliphatic moieties linked by a carbamate bridge, imparts a unique combination of properties that influence its reactivity, stability, and biological interactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in research and development.

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and application.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Melting Point | 85-86 °C | |

| Boiling Point | 296 °C | |

| Appearance | White solid | [3] |

| Water Solubility | 12.78 mg/L at 25 °C (estimated) | [4] |

| XLogP3 | 3.3 | [5] |

Chemical Properties and Reactivity

The carbamate functional group is the primary determinant of the chemical reactivity of this compound. Carbamates are generally stable but can undergo hydrolysis under acidic or basic conditions, although they are typically more resistant to hydrolysis than esters. The stability of the carbamate bond is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group.

The thermal decomposition of carbamates can proceed via different pathways, often leading to the formation of an isocyanate and an alcohol. For this compound, thermal stress could potentially lead to the formation of phenyl isocyanate and cyclohexanol.

Synthesis of this compound

The synthesis of carbamates can be achieved through several routes. A common and effective method for the preparation of this compound involves the reaction of phenyl isocyanate with cyclohexanol. This reaction is typically carried out in an aprotic solvent and may be catalyzed by a base.

Experimental Protocol: Synthesis from Phenyl Isocyanate and Cyclohexanol

This protocol outlines a laboratory-scale synthesis of this compound. The causality behind the choice of reagents and conditions lies in the nucleophilic addition of the hydroxyl group of cyclohexanol to the electrophilic carbonyl carbon of phenyl isocyanate.

Materials:

-

Phenyl isocyanate

-

Cyclohexanol

-

Anhydrous toluene

-

Triethylamine (catalyst)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve cyclohexanol (1.0 equivalent) in anhydrous toluene.

-

Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the solution.

-

While stirring the solution at room temperature, add phenyl isocyanate (1.0 equivalent) dropwise. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-4 hours to ensure the reaction goes to completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, to yield pure this compound as a white solid.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The unambiguous identification and purity assessment of synthesized this compound are crucial for its use in any application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the range of 7.0-7.5 ppm), the methine proton of the cyclohexyl group attached to the oxygen (downfield shift due to the electronegative oxygen), and the methylene protons of the cyclohexyl ring (in the aliphatic region, typically 1.0-2.0 ppm). The NH proton of the carbamate group will appear as a broad singlet, and its chemical shift can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons of the phenyl ring, and the carbons of the cyclohexyl ring.

The IR spectrum of this compound provides key information about its functional groups. Expected characteristic absorption bands include:

-

N-H stretch: A sharp peak around 3300 cm⁻¹ corresponding to the N-H bond of the carbamate.

-

C=O stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ for the carbonyl group of the carbamate.

-

C-O stretch: Bands in the 1200-1250 cm⁻¹ region corresponding to the C-O stretching vibrations of the carbamate ester.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks below 3000 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 219. The fragmentation pattern may show characteristic losses of the cyclohexyl group or other fragments related to the carbamate linkage.

Chromatographic Analysis

HPLC is a powerful technique for assessing the purity of this compound. A reverse-phase HPLC method would be suitable for its analysis.

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method allows for the separation of this compound from potential impurities and starting materials.

Caption: General workflow for HPLC analysis of this compound.

Due to the thermal lability of many carbamates, GC analysis can be challenging. However, with appropriate techniques such as cool on-column injection and fast temperature programming, thermal degradation can be minimized. GC coupled with mass spectrometry (GC-MS) can provide both separation and structural information.

Applications and Research Directions

While this compound is listed as a skin conditioning agent in cosmetic formulations, its structural motifs suggest potential for broader research applications, particularly in the fields of medicinal chemistry and materials science.[5]

-

Drug Development: The carbamate linkage is a common feature in many pharmaceutical agents. The combination of a lipophilic cyclohexyl group and an aromatic phenyl group in this compound makes it an interesting scaffold for the design of new bioactive molecules. Related structures have been investigated for their potential as enzyme inhibitors or receptor modulators.

-

Materials Science: The rigid phenyl group and the flexible cyclohexyl group, connected by the polar carbamate linker, could impart interesting properties for the development of novel polymers, liquid crystals, or other functional materials.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of this compound. By understanding these fundamental aspects, researchers and scientists can better utilize this compound in their respective fields, from developing new analytical methods to exploring its potential in drug discovery and materials science. The provided experimental protocols and analytical workflows serve as a practical resource for the scientific community.

References

-

SYNTHESIS OF CYCLOHEXYL(PHENYL)METHYL [1,1‘- BIPHENYL]-2-YLCARBAMATE - Jetir.Org. (n.d.). Retrieved January 8, 2026, from [Link]

-

Phenyl N-cyclohexylcarbamate - PMC - PubMed Central - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

cyclohexyl N-phenylcarbamate | C13H17NO2 | CID 246597 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound, 3770-95-4 - The Good Scents Company. (n.d.). Retrieved January 8, 2026, from [Link]

-

Pharmacophore-based design of phenyl-[hydroxycyclohexyl] cycloalkyl-carboxamide mitofusin activators with improved neuronal activity - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

-

2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

-

Cyclohexyl carbamate derivative 3 | C17H25NO2 | CID 54670072 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis of cyclohexyl cyclohexylcarbamate - PrepChem.com. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis of 1-phenyl-3-cyclohexylurea - PrepChem.com. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound - FlavScents. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

Cyclohexyl phenylcarbamate molecular weight

An In-Depth Technical Guide to the Molecular Weight of Cyclohexyl Phenylcarbamate

Abstract

This technical guide provides a comprehensive examination of the molecular weight of this compound (CAS No. 3770-95-4), a crucial parameter for research, drug development, and quality control. We delve into the theoretical calculation based on its molecular formula and detail the gold-standard experimental methodologies for its empirical verification. This document serves as a practical resource for scientists, offering not only data but also the underlying principles and detailed protocols for mass spectrometry and nuclear magnetic resonance spectroscopy. The synthesis pathway and its implications for sample purity are also discussed, presenting a holistic and self-validating approach to confirming the precise molecular identity of this compound.

Compound Profile: this compound

This compound, also known as cyclohexyl N-phenylcarbamate, belongs to the carbamate class of organic compounds, characterized by the -OC(=O)N- functional group. Its molecular structure, consisting of a cyclohexyl ring and a phenyl group linked by a carbamate ester, dictates its chemical and physical properties. Accurate knowledge of its molecular weight is the first and most fundamental step in any quantitative analysis, serving as the basis for stoichiometry, concentration calculations, and structural elucidation.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | cyclohexyl N-phenylcarbamate | [1] |

| Synonyms | Cyclohexyl carbanilate, Phenylcarbamic acid cyclohexyl ester | [2][3] |

| CAS Number | 3770-95-4 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1][3] |

| Melting Point | 85-86 °C | [2] |

| Boiling Point | 296 °C | [2] |

| Topological Polar Surface Area | 38.3 Ų | [1][5] |

| Hazard Classification | Acute Toxicity 4 (Oral) |[1][5] |

The distinction between monoisotopic mass and average molecular weight is critical in experimental science. Monoisotopic mass is calculated using the mass of the most abundant isotope of each element, which is what is measured by high-resolution mass spectrometry. Average molecular weight (or molar mass) is calculated using the weighted average of all natural isotopes of each element and is used for bulk quantities and stoichiometric calculations.

Table 2: Molecular Weight Specifications

| Parameter | Value | Description |

|---|---|---|

| Average Molecular Weight | 219.28 g/mol | Used for macroscopic calculations (e.g., weighing reagents).[1][2][4][5] |

| Exact (Monoisotopic) Mass | 219.125928785 Da | The precise mass measured by high-resolution mass spectrometry.[1][5] |

Theoretical Molecular Weight Calculation

The molecular weight is derived directly from the molecular formula, C₁₃H₁₇NO₂. The calculation sums the masses of its constituent atoms.

-

Monoisotopic Mass Calculation:

-

13 x Carbon (¹²C): 13 x 12.000000000 = 156.000000000 Da

-

17 x Hydrogen (¹H): 17 x 1.007825032 = 17.133025544 Da

-

1 x Nitrogen (¹⁴N): 1 x 14.003074004 = 14.003074004 Da

-

2 x Oxygen (¹⁶O): 2 x 15.994914619 = 31.989829238 Da

-

Total Exact Mass = 219.125928786 Da

-

This theoretical value is the benchmark against which experimental results from high-resolution mass spectrometry are compared.

Caption: Logical flow from atomic components to the calculated molecular weight.

Experimental Verification Methodologies

While theoretical calculation provides a precise value, empirical verification is essential to confirm the identity and purity of a synthesized compound. This is achieved through a combination of techniques that either directly measure the molecular mass or confirm the structure from which the mass is derived.

Mass Spectrometry (MS): The Definitive Measurement

Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular mass with exceptional accuracy.

Causality Behind Method Selection: For carbamates, which possess moderate polarity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[6] Electrospray Ionization (ESI) is a highly effective soft ionization technique that introduces the molecule into the mass spectrometer as an intact, charged species, typically a protonated molecule [M+H]⁺.[7] This minimizes fragmentation and provides a clear signal for the parent molecule, making it ideal for definitive molecular weight confirmation.

Experimental Protocol: LC-MS/MS Analysis for this compound

This protocol describes a self-validating system for the quantitative and qualitative analysis of carbamates.[8][9]

-

Standard and Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Create a working standard of 1 µg/mL by diluting the stock solution in a 50:50 mixture of acetonitrile and water.

-

Prepare unknown samples in the same solvent mixture.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., Waters BEH C18).[8]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Full Scan (to identify the parent ion) and/or Multiple Reaction Monitoring (MRM) for quantification.[8]

-

Scan Range: m/z 50–300.

-

Expected Ion: The primary ion of interest is the protonated molecule, [M+H]⁺. For C₁₃H₁₇NO₂, this corresponds to an m/z of 220.1332 .

-

Fragmentation Analysis (MS/MS): For structural confirmation, the precursor ion (m/z 220.13) can be fragmented. A characteristic neutral loss for some carbamates involves the isocyanate group (CH₃NCO, -57 Da), though fragmentation patterns for this specific molecule should be empirically determined.[8]

-

Caption: Standard experimental workflow for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Validation

NMR spectroscopy does not measure molecular weight directly. Instead, it provides detailed information about the chemical environment of atoms (primarily ¹H and ¹³C), allowing for the complete elucidation of the molecular structure.

Causality Behind Method Selection: By confirming the exact arrangement and number of hydrogen and carbon atoms, NMR validates the molecular formula (C₁₃H₁₇NO₂). This structural confirmation provides authoritative grounding for the theoretical molecular weight calculation, forming a crucial part of a self-validating analytical workflow. Data for ¹H and ¹³C NMR spectra of this compound are available in public databases, serving as a reference.[1]

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

For the ¹H spectrum, expect signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclohexyl ring.

-

For the ¹³C spectrum, expect distinct signals for the carbonyl carbon of the carbamate group, the aromatic carbons, and the aliphatic carbons of the cyclohexyl ring.[10][11]

-

-

Data Interpretation:

-

Integrate the ¹H NMR signals to confirm the proton count (17 protons).

-

Analyze the chemical shifts and multiplicities to confirm the connectivity of the phenyl and cyclohexyl groups to the carbamate linker.

-

Count the signals in the ¹³C NMR spectrum to verify the presence of 13 unique or overlapping carbon environments.

-

Synthesis and Purity Considerations

The molecular weight of a sample is only meaningful if the sample is pure. The synthesis of this compound can be achieved via several routes, with a common laboratory method involving the reaction of an amine with a chloroformate.[10]

Reaction Scheme: Aniline + Cyclohexyl Chloroformate → this compound + HCl

Alternatively, the reaction can proceed from phenyl isocyanate and cyclohexanol. The presence of unreacted starting materials or byproducts will interfere with analytical measurements and must be removed through purification techniques like recrystallization or column chromatography.

Caption: A common synthesis pathway for this compound.

Conclusion

The molecular weight of this compound is definitively established as 219.28 g/mol (average) and 219.1259 Da (monoisotopic). This guide has detailed the robust, multi-pillar approach required for the confident determination of this fundamental property. The process begins with a precise theoretical calculation grounded in the molecular formula, which is then authoritatively verified through high-resolution mass spectrometry. Further structural confirmation via NMR spectroscopy ensures the integrity of the molecular formula itself. For researchers and drug development professionals, this integrated and self-validating workflow is indispensable for ensuring the identity, purity, and quality of this compound in any scientific application.

References

- Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ioniz

- Cyclohexyl phenylcarbam

- cyclohexyl phenylcarbam

- cyclohexyl N-phenylcarbamate.

- cyclohexyl phenylcarbam

- 3770-95-4, cyclohexyl N-phenylcarbam

- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.

- Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Shimadzu Scientific Instruments.

- Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent Technologies.

- Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.

- Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.

Sources

- 1. cyclohexyl N-phenylcarbamate | C13H17NO2 | CID 246597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 3770-95-4, this compound, Cyclohexyl N-phenylcarbamate, Cyclohexyl carbanilate, Cyclohexanol carbanilate, NSC 59905, Phenylcarbamic acid cyclohexyl ester - chemBlink [chemblink.com]

- 3. This compound [flavscents.com]

- 4. This compound, 3770-95-4 [thegoodscentscompany.com]

- 5. echemi.com [echemi.com]

- 6. Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hpst.cz [hpst.cz]

- 10. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Cyclohexyl Phenylcarbamate in Modern Research: A Technical Guide to Fatty Acid Amide Hydrolase Inhibition

This guide provides an in-depth exploration of Cyclohexyl Phenylcarbamate and its derivatives, with a primary focus on the potent and selective Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597 (Cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester). Designed for researchers, scientists, and professionals in drug development, this document elucidates the core utility of this chemical class as a powerful tool for investigating the endocannabinoid system. We will delve into the mechanistic underpinnings of FAAH inhibition, provide detailed experimental protocols for both in vitro and in vivo applications, and present quantitative data to inform experimental design.

Introduction: Beyond a Simple Carbamate

The term "this compound" describes a class of chemical compounds, but its significance in contemporary research is almost exclusively tied to the study of the endocannabinoid system. The endocannabinoid system is a crucial neuromodulatory network that influences a wide array of physiological processes, including pain perception, mood, and memory. A key regulatory component of this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), an intracellular serine hydrolase responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.

By inhibiting FAAH, researchers can elevate the endogenous levels of these signaling lipids in a physiologically relevant manner, thereby amplifying their effects on cannabinoid receptors (CB1 and CB2) and other targets. This strategy of indirect agonism is a major area of therapeutic interest, as it may offer the benefits of cannabinoid system activation—such as analgesia and anxiolysis—without the psychotropic side effects associated with direct cannabinoid receptor agonists.

The archetypal research compound in this class is URB597 . Its high potency and selectivity for FAAH have made it an invaluable tool for dissecting the roles of anandamide and the broader endocannabinoid system in health and disease.

The Mechanism of Action: Covalent Modification of FAAH

This compound derivatives, particularly O-aryl carbamates like URB597, function as irreversible inhibitors of FAAH. The inhibitory mechanism is a covalent modification of the enzyme's active site.

FAAH possesses an unusual Ser-Ser-Lys catalytic triad. The catalytic serine (Ser241) performs a nucleophilic attack on the carbonyl carbon of the carbamate inhibitor. This results in the formation of a stable, carbamoylated enzyme, rendering it inactive. The biphenyl moiety of URB597 is thought to occupy the cytosolic access channel of the enzyme, positioning the carbamate group for optimal interaction with the catalytic serine.

This irreversible inhibition leads to a sustained elevation of anandamide and other FAAH substrates in the brain and other tissues, providing a prolonged window for studying the downstream physiological effects.

URB602: A Technical Guide to a Modulator of the Endocannabinoid System

This technical guide provides an in-depth exploration of URB602, a significant chemical probe in the study of the endocannabinoid system. Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical properties, mechanism of action, and practical applications of URB602, grounded in authoritative scientific literature.

Core Chemical Identity of URB602

URB602 is a synthetic compound that has garnered considerable interest for its ability to modulate the levels of the endocannabinoid 2-arachidonoylglycerol (2-AG). A thorough understanding of its chemical identity is paramount for its application in research.

Chemical Structure and Nomenclature

The foundational identity of URB602 lies in its chemical structure. It is a carbamate derivative with a biphenyl moiety.

Synonyms and Common Identifiers

In scientific literature and commercial catalogs, URB602 is referred to by several names. Recognizing these synonyms is crucial for comprehensive literature searches and material sourcing.

-

URB-602[1]

-

Cyclohexyl [1,1'-biphenyl]-3-ylcarbamate[1]

-

biphenyl-3-ylcarbamic acid cyclohexyl ester[1]

-

N-[1,1'-Biphenyl]-3-yl-carbamic acid cyclohexyl ester[3][5][6]

A summary of the key chemical identifiers is presented in Table 1.

| Identifier | Value |

| IUPAC Name | cyclohexyl N-(3-phenylphenyl)carbamate |

| Molecular Formula | C₁₉H₂₁NO₂ |

| Molecular Weight | 295.4 g/mol |

| CAS Number | 565460-15-3 |

| SMILES | C1CCC(CC1)OC(=O)NC2=CC=CC(=C2)C3=CC=CC=C3[1][2] |

| InChI | InChI=1S/C19H21NO2/c21-19(22-18-12-5-2-6-13-18)20-17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1,3-4,7-11,14,18H,2,5-6,12-13H2,(H,20,21)[1] |

Mechanism of Action: Modulating Endocannabinoid Tone

URB602's primary pharmacological effect is the inhibition of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. This inhibition leads to an increase in the levels of the endocannabinoid 2-AG.

The Role of MAGL in the Endocannabinoid System

The endocannabinoid system is a crucial neuromodulatory system that includes cannabinoid receptors (CB1 and CB2), endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-AG, and the enzymes responsible for their synthesis and degradation. MAGL is the principal enzyme responsible for the hydrolysis of 2-AG into arachidonic acid and glycerol, thus terminating its signaling.[7]

URB602 as a Non-Competitive Inhibitor of MAGL

URB602 inhibits MAGL through a non-competitive mechanism.[1][2][5] This means that URB602 does not bind to the active site of the enzyme where 2-AG binds, but rather to an allosteric site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency. Studies have shown that this inhibition is rapid and partially reversible.[1][2]

The following diagram illustrates the mechanism of action of URB602.

Selectivity Profile

The selectivity of a chemical probe is a critical parameter. While initially reported as a selective MAGL inhibitor, subsequent studies have presented a more nuanced picture of URB602's selectivity, particularly concerning fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide degradation.

Some studies have shown that URB602 has little effect on FAAH activity, diacylglycerol lipase, or COX-2.[5][8] However, other in vitro studies have indicated that URB602 can inhibit FAAH with a potency similar to its inhibition of MAGL, suggesting a lack of selectivity under certain experimental conditions.[4][6][9][10] Despite the in vitro findings, in vivo studies have demonstrated that administration of URB602 leads to an increase in 2-AG levels without significantly altering anandamide levels, suggesting a functional selectivity in a more complex biological environment.[5] This discrepancy highlights the importance of careful experimental design and interpretation of results.

Quantitative Data on URB602 Activity

The inhibitory potency of URB602 has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.

| System | IC₅₀ (µM) | Reference |

| Rat Brain MAGL | 28 ± 4 | [2] |

| Recombinant Rat MGL | 223 ± 63 | [1][2] |

| Non-purified MGL in HeLa cells | 81 ± 13 | [2] |

| 2-Oleoylglycerol (2-OG) hydrolysis in rat brain cytosolic fractions | 25 | [4][6] |

| Anandamide hydrolysis in rat brain membranes | 17 | [6] |

Experimental Protocols

The following protocols are provided as a guide for researchers utilizing URB602 in their studies. These are based on methodologies described in the scientific literature.

In Vivo Anti-Inflammatory and Anti-Nociceptive Murine Model

This protocol is adapted from studies investigating the effects of URB602 in a carrageenan-induced inflammation model in mice.[3][5]

Sources

- 1. URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. URB602 Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. farm.ucl.ac.be [farm.ucl.ac.be]

- 5. The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective blockade of 2-arachidonoylglycerol hydrolysis produces cannabinoid behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohexyl Carbanilate: A Technical Guide to a Versatile Scaffold in Medicinal Chemistry

This in-depth technical guide provides a comprehensive overview of cyclohexyl carbanilate, a molecule of significant interest to researchers, scientists, and drug development professionals. While direct extensive research on cyclohexyl carbanilate itself is emerging, its core structure represents a key pharmacophore within the broader class of carbamates, which are integral to numerous therapeutic agents. This guide will delve into the fundamental chemical properties, synthesis, and potential biological activities of cyclohexyl carbanilate, with a particular focus on its promising role as a scaffold for the development of novel therapeutics, particularly as inhibitors of Fatty Acid Amide Hydrolase (FAAH).

Introduction: The Significance of the Carbamate Scaffold

The carbamate functional group is a cornerstone in modern medicinal chemistry. Its unique combination of stability, hydrogen bonding capability, and structural resemblance to the peptide bond has led to its incorporation into a wide array of approved drugs.[1] Carbamate derivatives have demonstrated a broad spectrum of biological activities, finding application in the treatment of diseases ranging from cancer to neurodegenerative disorders.[1] Cyclohexyl carbanilate, with its characteristic cyclohexyl and phenyl moieties flanking the carbamate core, represents a synthetically accessible and versatile scaffold for chemical modification and exploration of structure-activity relationships (SAR).

Chemical Properties and Synthesis of Cyclohexyl Carbanilate

A thorough understanding of the physicochemical properties of cyclohexyl carbanilate is essential for its application in research and drug development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₂ | [2] |

| Molecular Weight | 219.28 g/mol | [2] |

| CAS Number | 3770-95-4 | [2] |

| Appearance | White solid (typical) | |

| Melting Point | 85-86 °C | |

| Boiling Point | 296 °C | |

| Density | 1.10 g/cm³ | |

| LogP | 3.3 | [2] |

| Solubility | Soluble in many organic solvents |

Synthesis of Cyclohexyl Carbanilate

The synthesis of cyclohexyl carbanilate is readily achievable through the reaction of phenyl isocyanate with cyclohexanol. This reaction is a classic example of urethane formation and can be performed under relatively mild conditions.

Materials:

-

Phenyl isocyanate

-

Cyclohexanol

-

Anhydrous toluene (or other inert solvent like THF or dichloromethane)

-

Triethylamine (optional, as a catalyst)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (1.0 equivalent) in anhydrous toluene.

-

Addition of Phenyl Isocyanate: While stirring, slowly add phenyl isocyanate (1.0 equivalent) to the solution. The reaction is exothermic, so the addition should be controlled to maintain a gentle reflux. If the reaction is slow, a catalytic amount of triethylamine (0.1 equivalent) can be added.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a catalyst was used, wash the organic layer with a dilute acid (e.g., 1M HCl), followed by water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure cyclohexyl carbanilate.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of Cyclohexyl Carbanilate.

Potential Mechanism of Action: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

While direct studies on the biological targets of cyclohexyl carbanilate are limited, a significant body of research points towards the inhibition of Fatty Acid Amide Hydrolase (FAAH) as a highly probable mechanism of action for structurally related compounds.[3][4] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides.[5][6] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling molecules, resulting in analgesic, anxiolytic, and anti-inflammatory effects.

The cyclohexyl carbamate moiety is a critical pharmacophore in a class of potent FAAH inhibitors, such as URB597 (cyclohexyl carbamic acid 3'-carbamoyl-biphenyl-3-yl ester).[5][7] These inhibitors act by carbamylating a catalytic serine residue (Ser241) in the active site of FAAH, leading to irreversible inhibition of the enzyme.[4]

Diagram of FAAH Inhibition:

Caption: Proposed mechanism of FAAH inhibition by cyclohexyl carbanilate derivatives.

Applications in Drug Development

The potential of cyclohexyl carbanilate as a scaffold for drug discovery is significant, primarily due to the established therapeutic potential of FAAH inhibitors.

-

Neuropathic Pain and Anxiety: By elevating endogenous anandamide levels, FAAH inhibitors have shown promise in preclinical models of chronic pain and anxiety disorders.[4] Cyclohexyl carbanilate provides a starting point for the design of novel analgesics and anxiolytics with a potentially favorable side-effect profile compared to traditional opioids and benzodiazepines.

-

Inflammatory Disorders: The endocannabinoid system plays a crucial role in modulating inflammation. FAAH inhibitors have demonstrated anti-inflammatory effects in various models, suggesting that derivatives of cyclohexyl carbanilate could be explored for the treatment of inflammatory conditions.[6]

-

Neurodegenerative Diseases: There is growing interest in the therapeutic potential of FAAH inhibitors for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where neuroinflammation and excitotoxicity are key pathological features.

Experimental Protocols

In-vitro FAAH Inhibition Assay (Hypothetical Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of cyclohexyl carbanilate against FAAH.

Materials:

-

Recombinant human FAAH enzyme

-

Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin)

-

Assay buffer (e.g., Tris-HCl buffer with Triton X-100)

-

Cyclohexyl carbanilate (dissolved in DMSO)

-

Positive control inhibitor (e.g., URB597)

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare serial dilutions of cyclohexyl carbanilate in the assay buffer.

-

Reaction Initiation: In a 96-well plate, add the FAAH enzyme to each well, followed by the test compound or vehicle control (DMSO). Incubate for a pre-determined time to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the FAAH activity.

-

Data Analysis: Calculate the percentage of FAAH inhibition for each concentration of cyclohexyl carbanilate. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Safety and Toxicology

Based on aggregated GHS information for the isomeric phenyl N-cyclohexylcarbamate, the compound is classified as Harmful if swallowed and Causes serious eye irritation .[2][8] Researchers handling cyclohexyl carbanilate should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion